(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
IUPAC Name |
(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKROQQTKYAUJB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366175 | |
| Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791582-16-6 | |
| Record name | (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the Trifluoromethyl Group
Radical Trifluoromethylation: This method uses radical intermediates generated from trifluoromethyl sources (e.g., CF3I, Togni reagents) to introduce the trifluoromethyl group onto the aromatic ring. It typically requires radical initiators and controlled reaction conditions to achieve regioselectivity at the 2-position of the phenyl ring.
Nucleophilic Trifluoromethylation: Involves nucleophilic reagents such as trifluoromethyltrimethylsilane (TMS-CF3) or copper-mediated trifluoromethylation to install the CF3 group on the aromatic ring. This approach allows for milder conditions and better functional group tolerance.
Formation of the Amino Acid Backbone
Chiral Catalysis and Biocatalysis: Enantioselective synthesis is achieved using chiral catalysts or enzymes such as ketoreductases or transaminases. These biocatalytic methods allow for selective reduction or amination steps, yielding the (R)-enantiomer with enantiomeric excess greater than 95%.
Dynamic Kinetic Resolution (DKR): Combines racemization catalysts with lipases to convert the undesired (S)-enantiomer into the desired (R)-form, improving overall yield and enantiopurity.
Classical Resolution and Chiral Chromatography: Post-synthesis purification by recrystallization or chiral high-performance liquid chromatography (HPLC) is used to enhance enantiomeric purity.
Detailed Synthetic Route Example
A representative synthetic route includes:
Starting Material: A substituted phenylalanine derivative or ortho-trifluoromethylated phenyl precursor.
Halogenation Step: For example, bromination of the phenylalanine derivative to form (R)-2-bromo-3-phenylpropionic acid using sodium nitrite and hydrobromic acid in the presence of aromatic solvents like toluene. This step is conducted at low temperatures (-10 to 0 °C) under nitrogen to ensure selectivity and yield (~92.7%).
Subsequent Functional Group Transformations:
Introduction of the trifluoromethyl group via radical or nucleophilic trifluoromethylation.
Amination steps to form the amino acid backbone.
Enantioselective Catalysis: Use of ketoreductases or transaminases under optimized conditions (pH 7.0–8.5, temperature 25–37 °C) to ensure high enantiomeric excess.
Purification: Recrystallization or chiral HPLC to isolate the (R)-enantiomer with high purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Sodium nitrite, concentrated HBr, toluene, 0 to -10 °C | Low temperature to control reaction |
| Radical Trifluoromethylation | CF3I or Togni reagent, radical initiator, inert atmosphere | Controls regioselectivity |
| Nucleophilic Trifluoromethylation | TMS-CF3, copper catalyst, mild temperature | Functional group tolerance |
| Enantioselective Biocatalysis | Ketoreductase/transaminase, ethanol/water solvent, pH 7–8.5, 25–37 °C | Achieves ee > 95% |
| Purification | Recrystallization, chiral HPLC | Enhances enantiomeric purity |
Analytical Techniques for Monitoring Synthesis
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern and trifluoromethyl group electronic effects.
Chiral HPLC: Quantifies enantiomeric excess using polysaccharide-based columns with hexane/isopropanol mobile phases.
Mass Spectrometry (HRMS): Confirms molecular weight and purity.
X-ray Crystallography: Determines absolute stereochemistry and crystal packing.
Research Findings and Industrial Relevance
Industrial synthesis focuses on optimizing reaction conditions to maximize yield and enantiomeric purity while minimizing reagent use and waste.
Biocatalytic cascades combining ketoreductase and transaminase enzymes in one-pot reactions have improved yields (70–85%) and process efficiency.
Continuous flow synthesis is explored to enhance heat and mass transfer, reducing side reactions and enabling scale-up.
The compound’s trifluoromethyl group plays a critical role in biological activity, prompting structure-activity relationship (SAR) studies to explore analogs with different substituents.
Summary Table of Preparation Methods
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Radical Trifluoromethylation | CF3 group introduced via radical intermediates | High regioselectivity, versatile | Requires radical initiators, sensitive conditions |
| Nucleophilic Trifluoromethylation | CF3 group added using nucleophilic reagents | Mild conditions, functional group tolerance | Catalyst cost, sometimes lower regioselectivity |
| Biocatalytic Enantioselective Synthesis | Enzymatic reduction/amination for (R)-enantiomer | High enantiomeric excess, green chemistry | Enzyme stability, reaction optimization needed |
| Dynamic Kinetic Resolution | Racemization and enzymatic resolution combined | Improved yield and purity | Requires compatible catalysts and enzymes |
| Classical Resolution & Purification | Recrystallization and chiral HPLC purification | Enhances purity | Additional steps, potential yield loss |
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 791582-16-6
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Molecular Weight : 233.19 g/mol
- Stereochemistry : R-configuration at the chiral center .
- Key Features: A β-amino acid derivative with a trifluoromethyl (CF₃) substituent at the ortho position of the phenyl ring. This compound is a chiral building block in medicinal chemistry, particularly in peptide modifications and enzyme inhibitor design .
Comparison with Structural Analogues
Positional Isomers of Trifluoromethylphenyl Derivatives
Key Findings :
- The ortho-CF₃ group in the parent compound induces significant steric and electronic effects, making it distinct from meta- and para-substituted analogues. This positioning is critical for interactions with enzymes like methyltransferases or proteases, where steric complementarity is required .
- Meta-CF₃ derivatives exhibit moderate activity in enzyme inhibition assays, while para-CF₃ analogues often show reduced potency due to unfavorable spatial arrangements .
Substituent Variants: Trifluoromethyl vs. Halogen/Hydroxyl
Key Findings :
- The CF₃ group provides superior metabolic stability and target affinity compared to fluorine or hydroxyl substituents due to its strong electron-withdrawing nature and hydrophobic character .
- Fluorine at para positions (e.g., 4-fluorophenyl) offers moderate activity but lacks the steric bulk required for high-affinity binding in some enzyme systems .
Stereochemical and Backbone Modifications
Key Findings :
- The R-enantiomer is pharmacologically active, while the S-enantiomer often shows negligible activity, emphasizing the importance of chirality in drug design .
- α-amino acid derivatives (e.g., 2R-configuration) exhibit distinct backbone conformations, affecting interactions with peptide-binding domains .
Biological Activity
(R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid that exhibits significant biological activity, particularly in the modulation of neurotransmitter systems and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a trifluoromethyl-substituted aromatic group, enhancing its lipophilicity and biological activity. The presence of the trifluoromethyl group allows for unique interactions with biological targets, which are critical for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 g/mol |
| Purity | 96% |
This compound acts primarily through:
- Receptor Modulation : It can function as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in neurological functions.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes by mimicking transition states, which is crucial in drug development and therapeutic applications.
Neurotransmitter Interaction
Studies indicate that compounds with similar structures can significantly influence neurotransmitter uptake and receptor binding. For instance, the trifluoromethyl group enhances the binding affinity to serotonin receptors, which may lead to increased efficacy in modulating mood and anxiety disorders .
Enzyme Inhibition Studies
Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of stable enzyme-inhibitor complexes, leading to decreased enzyme activity. This property is particularly relevant in the context of developing treatments for conditions such as cancer and metabolic disorders .
Case Studies
- Neuropharmacological Effects : A study investigated the effects of this compound on serotonin uptake. Results showed a significant increase in serotonin levels in neuronal cultures treated with the compound, suggesting potential applications in treating depression.
- Antimicrobial Activity : Another study evaluated the compound's effectiveness against various bacterial strains. The presence of the trifluoromethyl group was found to enhance antimicrobial activity, making it a candidate for developing new antibiotics targeting resistant strains .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-2-(4-trifluoromethylphenyl)propanoic acid | Similar backbone but different substitution | Less lipophilic due to single trifluoromethyl group |
| 2-Amino-4-(trifluoromethyl)phenylacetic acid | Contains acetic acid moiety | Different biological activity profile |
| 4-(Trifluoromethyl)phenylalanine | Amino acid structure | Lacks additional propanoic chain |
The presence of two trifluoromethyl groups in this compound significantly enhances its lipophilicity and potential bioactivity compared to these similar compounds .
Scientific Research Applications
Pharmaceutical Applications
- Synthetic Intermediates :
-
Potential Drug Development :
- Given its structural characteristics, (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid may serve as a lead compound for developing new therapeutic agents targeting metabolic disorders or neurological conditions. The presence of the trifluoromethyl group can influence the pharmacokinetic properties of drugs derived from it .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic strategies for (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, and how are reaction conditions optimized for enantiomeric purity?
Methodological Answer: Synthesis typically employs chiral catalysts or enantioselective biocatalytic methods to achieve the desired (R)-configuration. For example, enzyme-catalyzed reactions using ketoreductases or transaminases can ensure high enantiomeric excess (ee > 95%) by selectively reducing prochiral ketones or transferring amino groups . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), pH (7.0–8.5), and temperature (25–37°C) to stabilize enzyme activity and minimize racemization. Post-reaction purification via recrystallization or chiral HPLC further enhances purity .
Q. Which analytical techniques are most effective for characterizing the structure and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions, particularly the trifluoromethyl group’s electronic effects on the phenyl ring .
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing interactions .
- Chiral HPLC: Uses polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to quantify enantiomeric purity .
- Mass Spectrometry (HRMS): Validates molecular formula and detects impurities .
Q. What in vitro biological screening approaches are recommended for initial evaluation of therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test inhibitory activity against targets like indoleamine 2,3-dioxygenase (IDO) using spectrophotometric methods to monitor kynurenine production .
- Cell Viability Assays: Screen for anticancer activity via MTT or ATP-based luminescence in cancer cell lines (e.g., HCT-116, MCF-7) .
- Binding Studies: Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with biological targets (e.g., receptors, enzymes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Strategies include:
- Standardized Assay Protocols: Use validated cell lines and control compounds (e.g., 1-methyl-D-tryptophan for IDO inhibition) .
- Structural Analog Comparison: Synthesize analogs (e.g., replacing trifluoromethyl with chloro or methyl groups) to isolate substituent effects .
- Impurity Profiling: Conduct LC-MS to identify byproducts (e.g., diastereomers) that may interfere with activity .
Q. What strategies improve enantioselective synthesis yields in multi-step reactions?
Methodological Answer:
- Biocatalytic Cascades: Combine ketoreductase and transaminase enzymes in one pot to bypass intermediate isolation, improving yield (70–85%) .
- Dynamic Kinetic Resolution (DKR): Use racemization catalysts (e.g., Shvo’s catalyst) with lipases to convert undesired (S)-enantiomers into the (R)-form .
- Continuous Flow Systems: Enhance heat/mass transfer and reduce side reactions in scaled-up syntheses .
Q. How should SAR studies investigate the trifluoromethyl group’s role in bioactivity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituents of varying electronegativity (e.g., -CF, -Cl, -CH) at the 2-phenyl position .
- Computational Modeling: Perform density functional theory (DFT) calculations to compare electronic effects on binding affinity .
- Pharmacophore Mapping: Use X-ray co-crystallography or molecular docking to identify interactions (e.g., hydrophobic contacts with -CF) .
Q. What methodologies are appropriate for studying pharmacokinetic properties and metabolic stability?
Methodological Answer:
- Microsomal Stability Assays: Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS to estimate metabolic half-life () .
- Caco-2 Permeability Assays: Assess intestinal absorption potential by measuring apical-to-basolateral transport .
- Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine unbound fraction .
Q. How can molecular modeling guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Glide to predict binding poses in IDO or kinase active sites .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to evaluate conformational stability .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for substituent modifications (e.g., -CF vs. -CN) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
